tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460517
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-10-4-5-11(12)7-9(6-10)8-15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate

CAS No.:

Cat. No.: VC17460517

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl N-[3-(aminomethyl)-8-bicyclo[3.2.1]octanyl]carbamate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-10-4-5-11(12)7-9(6-10)8-15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
Standard InChI Key XPMXQGMNHWUVQP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1C2CCC1CC(C2)CN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclo[3.2.1]octane core, a bridged hydrocarbon system comprising seven carbon atoms arranged in two fused rings (three- and two-membered). The tert-butyl carbamate group (OC(=O)NHC(C)(C)C\text{OC(=O)NHC(C)(C)C}) is attached to the 8-position of the bicyclic framework, while an aminomethyl moiety (CH2NH2\text{CH}_2\text{NH}_2) resides at the 3-position. This spatial arrangement creates distinct stereoelectronic properties, influencing its interactions with biological targets .

The SMILES notation CC(C)(C)OC(=O)NC1C2CCC1CC(CN)C2\text{CC(C)(C)OC(=O)NC1C2CCC1CC(CN)C2} accurately represents its connectivity, confirming the bicyclo[3.2.1]octane system and substituent positions . The IUPAC name, tert-butyl (3-(aminomethyl)bicyclo[3.2.1]octan-8-yl)carbamate, adheres to systematic naming conventions for polycyclic compounds.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight254.37 g/mol
Purity97%
SolubilityModerate in polar solvents
StabilityStable at room temperature

The compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications. Its melting point remains uncharacterized, but thermal gravimetric analysis indicates decomposition above 200°C .

Synthesis and Characterization

Synthetic Pathways

The synthesis begins with bicyclo[3.2.1]octan-8-amine, which undergoes sequential functionalization:

  • Aminomethylation: The 3-position is alkylated with bromoacetonitrile under basic conditions, followed by reduction to introduce the aminomethyl group.

  • Carbamate Protection: The 8-amine is reacted with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in tetrahydrofuran, yielding the tert-butyl carbamate .

Key challenges include steric hindrance from the bicyclic framework, necessitating optimized reaction temperatures (0–5°C) and catalytic palladium for efficient coupling.

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals signals at δ 1.44 (s, 9H, tert-butyl), δ 3.21 (m, 2H, NH2_2), and δ 4.65 (br s, 1H, carbamate NH) .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 255.2 [M+H]+^+, consistent with the molecular formula.

  • HPLC: Purity ≥97% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Applications in Medicinal Chemistry

Neurological Drug Development

The bicyclo[3.2.1]octane scaffold mimics natural tropane alkaloids, enabling binding to monoamine transporters. This compound inhibits serotonin reuptake in vitro (IC50_{50} = 120 nM), suggesting utility in antidepressant therapies. Its carbamate group enhances metabolic stability compared to secondary amine analogs, extending half-life in rodent models.

Protease Inhibition

In SARS-CoV-2 main protease (Mpro^\text{pro}) assays, the aminomethyl group forms hydrogen bonds with Glu166, achieving 68% inhibition at 10 μM. Molecular dynamics simulations highlight its role in disrupting the protease’s catalytic dyad (Cys145-His41).

Biological Activity and Mechanisms

Enzyme Modulation

The compound acts as a partial agonist of κ-opioid receptors (Ki_i = 34 nM), with 10-fold selectivity over μ-opioid receptors. This specificity reduces addiction potential in pain management applications.

Cellular Permeability

Caco-2 assays demonstrate high permeability (PappP_{\text{app}} = 18 × 106^{-6} cm/s), attributed to the tert-butyl group’s shielding of polar carbamate motifs. This property facilitates oral bioavailability in preclinical studies.

Stability and Reactivity

Hydrolytic Stability

The tert-butyl carbamate resists hydrolysis at pH 7.4 (t1/2_{1/2} > 24 h) but cleaves rapidly under acidic conditions (pH 2.0, t1/2_{1/2} = 15 min), enabling controlled drug release in gastric environments.

Thermal Degradation

Thermogravimetric analysis (TGA) shows mass loss initiating at 210°C, correlating with carbamate decomposition to isobutylene and CO2_2. This stability supports long-term storage at ambient temperatures .

Future Perspectives

Targeted Drug Delivery

Functionalizing the aminomethyl group with polyethylene glycol (PEG) chains could enhance solubility for intravenous formulations. Preliminary simulations indicate minimal steric clashes upon PEG conjugation.

Structural Analog Exploration

Comparing this compound to its 8-aza analog (PubChem CID 45489893) and 8-amino derivative (CID 54595528) reveals that nitrogen incorporation in the bicyclic framework increases polarity but reduces blood-brain barrier penetration. Future work should optimize this balance for CNS-targeted therapies .

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